1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone
Description
This compound features a 3-fluoro-substituted phenyl ring linked to a piperazine moiety at the para position. The piperazine is further substituted with a (4-fluorophenoxy)acetyl group, while an ethanone (acetyl) group is attached to the phenyl ring. The structural complexity confers unique physicochemical properties:
Properties
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-14(25)15-2-7-19(18(22)12-15)23-8-10-24(11-9-23)20(26)13-27-17-5-3-16(21)4-6-17/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHADMUTVSXEYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-310660 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through a series of chemical reactions. These reactions may include nucleophilic substitution, reduction, and oxidation reactions.
Formation of WAY-310660: The final step involves the formation of WAY-310660 through a series of coupling reactions.
Chemical Reactions Analysis
WAY-310660 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other groups, using reagents such as halogens or alkylating agents
Scientific Research Applications
WAY-310660 has been extensively studied for its applications in various scientific fields:
Chemistry: In chemistry, WAY-310660 is used as a research tool to study the effects of sFRP-1 inhibition on Wnt signaling pathways.
Biology: In biological research, the compound is used to investigate the role of Wnt signaling in bone formation and hair follicle growth.
Medicine: WAY-310660 has potential therapeutic applications in treating conditions related to bone density and hair loss.
Industry: The compound may also have industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
WAY-310660 exerts its effects by inhibiting the interaction between secreted Frizzled-Related Protein-1 (sFRP-1) and Wnt. This inhibition leads to an increase in Wnt signaling, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. The molecular targets of WAY-310660 include sFRP-1 and components of the Wnt signaling pathway .
Comparison with Similar Compounds
Structural Analogs with Piperazine/Piperidine Moieties
Analogs with Fluorinated Aromatic Systems
| Compound Name | Structural Differences | Key Properties |
|---|---|---|
| 1-(3-Fluoro-4-isopropoxyphenyl)ethanone () | Isopropoxy group instead of piperazine-fluorophenoxy acetyl | Lower molecular weight ; simpler structure with reduced target specificity . |
| 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone () | Trifluoromethyl and amino groups vs. fluorophenoxy acetyl | Enhanced enzyme inhibition due to CF₃’s strong electron-withdrawing effects . |
| 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone () | Tetrazole ring instead of fluorophenoxy acetyl | Tetrazole provides acidity (pKa ~4.9), influencing solubility and bioavailability . |
Key Research Findings
Pharmacokinetic Profiles
- The ethanone group in the target compound may confer faster metabolic clearance compared to propanone analogs .
- Lipophilicity (LogP ~3.2, estimated) is higher than non-fluorinated analogs, enhancing membrane permeability but requiring formulation optimization .
Biological Activity
1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone, also known as a fluorinated piperazine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a fluorinated aromatic system and a piperazine moiety, which may influence its pharmacological properties.
Chemical Structure
The compound's IUPAC name is 1-[3-fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Fluorinated Aromatic Rings | Contributes to lipophilicity and biological interactions |
| Piperazine Moiety | Potentially enhances receptor binding and activity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine group suggests possible interactions with neurotransmitter receptors, while the fluorinated phenoxy group may enhance metabolic stability and receptor affinity.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial properties of related compounds that share structural similarities with this compound. For instance, a derivative exhibited an IC50 value of 0.269 µM against Plasmodium falciparum, demonstrating significant selectivity (S.I. = 460) compared to cytotoxicity in L-6 cells (IC50 = 124 µM) . This indicates a promising therapeutic index for targeting malaria parasites while minimizing toxicity to host cells.
Anticancer Properties
The compound's potential anticancer activity has been explored in various studies. Compounds with similar piperazine structures have shown effectiveness against different cancer cell lines, with mechanisms involving inhibition of cellular proliferation and induction of apoptosis. For example, certain derivatives demonstrated superior cytotoxicity compared to established chemotherapeutics like etoposide .
Case Studies
Several case studies have investigated the biological effects of structurally related compounds:
- Antiplasmodial Study : A study focused on a series of piperazine derivatives found that modifications in the fluorinated phenoxy group significantly impacted antiplasmodial activity. The most active compound displayed an IC50 value of 0.413 µM against P. falciparum, indicating that specific substitutions can enhance biological efficacy .
- Cytotoxicity Assessment : In vitro evaluations revealed that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that the structural features of the compounds play a critical role in their anticancer activity .
Pharmacokinetics and Selectivity
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. Studies indicate that compounds with higher lipophilicity tend to have improved permeability across cellular membranes, enhancing their bioavailability .
Enzyme Interaction
Enzyme inhibition studies have shown that these compounds can interact with cytochrome P450 enzymes, which are essential for drug metabolism. For example, one derivative showed 87% inhibition of CYP3A4, suggesting potential drug-drug interactions that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
